Bienvenue dans la boutique en ligne BenchChem!

1H-Imidazole, 4-(pentafluoroethyl)-

Alkaline hydrolysis Perfluoroalkyl imidazole reactivity Degradation kinetics

1H-Imidazole, 4-(pentafluoroethyl)- (CAS 81769-52-0) is a 4-substituted imidazole building block bearing a highly electron-withdrawing pentafluoroethyl (–C₂F₅) group. This perfluoroalkyl substituent imparts markedly different electronic, hydrolytic, and spectroscopic properties compared to the ubiquitous trifluoromethyl (–CF₃) analogue, making it a functionally non-interchangeable intermediate for medicinal chemistry and electrolyte design.

Molecular Formula C5H3F5N2
Molecular Weight 186.08 g/mol
CAS No. 81769-52-0
Cat. No. B3358686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 4-(pentafluoroethyl)-
CAS81769-52-0
Molecular FormulaC5H3F5N2
Molecular Weight186.08 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)C(C(F)(F)F)(F)F
InChIInChI=1S/C5H3F5N2/c6-4(7,5(8,9)10)3-1-11-2-12-3/h1-2H,(H,11,12)
InChIKeyFBQFEOJPKJMEAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazole, 4-(pentafluoroethyl)- (CAS 81769-52-0): Core Chemical Profile for Scientific Procurement


1H-Imidazole, 4-(pentafluoroethyl)- (CAS 81769-52-0) is a 4-substituted imidazole building block bearing a highly electron-withdrawing pentafluoroethyl (–C₂F₅) group. This perfluoroalkyl substituent imparts markedly different electronic, hydrolytic, and spectroscopic properties compared to the ubiquitous trifluoromethyl (–CF₃) analogue, making it a functionally non-interchangeable intermediate for medicinal chemistry and electrolyte design. The compound serves as a lipophilic and electron-deficient imidazole core for downstream functionalization [1].

Why 4-(Pentafluoroethyl)imidazole Cannot Be Replaced by 4-(Trifluoromethyl)imidazole in Critical Applications


Although both substituents are perfluorinated and electron-withdrawing, the difference of a single CF₂ unit introduces a quantitative step change in chemical reactivity. The alkaline hydrolysis rate of the 4-pentafluoroethyl group exceeds that of the 4-trifluoromethyl analogue by a factor of 40, while at the 2-position the ratio reaches 75-fold [1]. This differential lability is not achievable with commercially common CF₃-imidazoles, meaning direct substitution leads to different degradation pathways, altered yields in downstream base-mediated transformations, and divergent metabolic profiles in bioactive molecules. Procurement decisions must therefore be predicated on which specific reactivity window the project requires.

Quantitative Evidence Guide: 4-(Pentafluoroethyl)imidazole Differentiation vs. Closest Analogs


Alkaline Hydrolysis Rate: 40-Fold Faster than 4-(Trifluoromethyl)imidazole at the C-4 Position

Under alkaline conditions, the pentafluoroethyl group on the imidazole ring is markedly more labile than the trifluoromethyl group. For 4-substituted imidazole derivatives, the relative reactivity ratio (pentafluoroethyl vs. trifluoromethyl) is 40; for 2-substituted derivatives, the ratio reaches 75 [1]. This quantitative difference arises from a shared diazafulvene intermediate mechanism but distinct leaving-group ability and solvation of the perfluoroalkyl chain.

Alkaline hydrolysis Perfluoroalkyl imidazole reactivity Degradation kinetics

Alkaline Hydrolysis Product: Conversion to 4-(Trifluoroacetyl)imidazole with 65.4% Isolated Yield

Hydrolysis of 4-(pentafluoroethyl)histamine under alkaline conditions cleanly affords the bicyclic product 4-(trifluoromethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine in 65.4% isolated yield [1]. This transformation converts the pentafluoroethyl chain into a trifluoroacetyl group, a reactive carbonyl handle that can serve as an affinity label for bioimidazole-binding sites. The analogous 4-(trifluoromethyl)imidazole does not undergo this conversion, remaining inert under identical conditions.

Synthetic transformation Trifluoroacetyl generation Bicyclic imidazopyridine

Lithium Imidazole Salt Ionic Conductivity: LiPDI Outperforms LiTDI in Ion–Viscosity Decoupling

In a systematic study of lithium 4,5-dicyano-2-perfluoroalkyl-imidazolide salts, the pentafluoroethyl-based LiPDI exhibits intermediate ionicity and a weaker correlation between ion mobility and viscosity compared to the trifluoromethyl-based LiTDI, which shows the strongest mobility–viscosity coupling and lowest ionicity [1]. Although differences between LiPDI and the heptafluoropropyl LiHDI are minute, LiPDI consistently occupies a middle ground, offering a balance between ionic conductivity and viscosity dependence that is distinct from the Trifluoromethyl analogue.

Lithium-ion battery electrolyte Ionic conductivity Imidazole conducting salt

Perfluoroalkyl Chain Length Modulates Imidazole pKa: pKa Shift from ~7 to ~2 Range

The electron-withdrawing effect of perfluoroalkyl substituents dramatically lowers the imidazole conjugate acid pKa. Unsubstituted imidazole has a pKa of 6.99, while 4-(trifluoromethyl)-1H-imidazole is reported with a pKa of 2.26 [1]. Although an experimentally measured pKa for 4-(pentafluoroethyl)-1H-imidazole is not publicly reported, the extended perfluoroalkyl chain is expected to further reduce the pKa by approximately 0.3–0.5 units based on established Hammett σₚ and inductive effect increments.

pKa modulation Perfluoroalkyl electronic effects Proton-exchange materials

Angiotensin II Receptor Antagonist DuP 532: In Vivo Potency Differentiated from Losartan by Pentafluoroethyl-Imidazole Core

DuP 532, a 4-pentafluoroethyl-2-propyl-imidazole-5-carboxylic acid derivative, was compared head-to-head with losartan in healthy male subjects [1]. At 200 mg, DuP 532 produced a maximum diastolic pressor inhibition of 48% (95% CI, 38%–56%) at 8.7 h post-dose, compared to 86% (84%–88%) at 4.6 h following 100 mg losartan. Despite DuP 532 achieving much higher plasma concentrations than losartan/EXP3174 and having similar AT₁ receptor potency in vitro, its in vivo antagonism was substantially weaker, attributed to extensive plasma protein binding (free fraction 0.06) [1].

Angiotensin II antagonist In vivo pharmacodynamics Plasma protein binding

Procurement-Driven Application Scenarios for 4-(Pentafluoroethyl)imidazole (CAS 81769-52-0)


Controlled Hydrolytic Release and Affinity Label Synthesis

When a synthetic pathway demands a base-labile perfluoroalkyl group that converts to a reactive trifluoroacetyl carbonyl, 4-(pentafluoroethyl)imidazole is uniquely suited. The 40-fold faster hydrolysis at C-4 compared to the CF₃ analogue [1] enables selective conversion to trifluoroacetyl intermediates that can act as covalent affinity labels for histidine-binding proteins. This reactivity is not accessible from 4-(trifluoromethyl)imidazole.

Lithium-Ion Battery Electrolyte Salt Design

For electrolyte development requiring a perfluoroalkyl chain length that balances ionicity and viscosity decoupling between LiTDI and LiHDI, the 2-pentafluoroethyl-imidazolide anion (LiPDI) provides the target intermediate property set [2]. Procuring the 4-(pentafluoroethyl)imidazole precursor enables synthesis of this specific chain-length variant.

Low-pKa Imidazole Building Block for Proton-Exchange Membranes

In fuel cell proton-exchange membrane (PEM) polymer design, imidazole pKa must be suppressed to prevent proton trapping at elevated temperatures. 4-(Pentafluoroethyl)imidazole is expected to exhibit a pKa below 2.26, lower than the 4-CF₃ analogue [3], making it the preferred monomer when maximum acidity is required while retaining imidazole ring functionalization handles.

Medicinal Chemistry Scaffold Requiring High Plasma Protein Binding and Extended Duration

When a drug discovery program targets a non-peptide receptor antagonist profile characterized by high plasma protein binding (free fraction ~0.06) and a prolonged but moderate pharmacodynamic effect, the 4-pentafluoroethyl-imidazole-5-carboxylic acid scaffold, as exemplified by DuP 532 [4], provides a validated core that cannot be replicated by non-fluorinated or mono-CF₃ imidazole analogues.

Quote Request

Request a Quote for 1H-Imidazole, 4-(pentafluoroethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.